molecular formula C11H6O5 B12556112 3-(2H-1,3-Benzodioxol-5-yl)-4-hydroxycyclobut-3-ene-1,2-dione CAS No. 142676-92-4

3-(2H-1,3-Benzodioxol-5-yl)-4-hydroxycyclobut-3-ene-1,2-dione

Cat. No.: B12556112
CAS No.: 142676-92-4
M. Wt: 218.16 g/mol
InChI Key: JHHNDSPZUNZENZ-UHFFFAOYSA-N
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Description

3-(2H-1,3-Benzodioxol-5-yl)-4-hydroxycyclobut-3-ene-1,2-dione is a chemical compound of interest in medicinal chemistry and pre-clinical research. It features a cyclobut-3-ene-1,2-dione (squaric acid) core functionalized with a 1,3-benzodioxole group. This structure is closely related to a class of compounds known as squaramides, which have emerged as promising scaffolds in drug discovery . Specifically, squaramide-based compounds have demonstrated significant potential as novel antimycobacterial agents. Research indicates that these compounds can inhibit mycobacterial ATP synthase, a critical target for combating tuberculosis (TB) and infections caused by non-tuberculous mycobacteria (NTM) . The binding site for these inhibitors is distinct from that of existing drugs like bedaquiline, making them valuable for exploring new therapeutic mechanisms against drug-resistant strains . Furthermore, derivatives of the cyclobut-3-ene-1,2-dione core have also been investigated for other bioactivities, including as anticancer agents that can induce non-apoptotic cell death, highlighting the versatility of this pharmacophore . This reagent serves as a key precursor or intermediate for the synthesis and structure-activity relationship (SAR) exploration of more complex bioactive molecules . It is supplied for research purposes to support the development of novel therapeutic candidates. This product is intended for laboratory research use only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

142676-92-4

Molecular Formula

C11H6O5

Molecular Weight

218.16 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-4-hydroxycyclobut-3-ene-1,2-dione

InChI

InChI=1S/C11H6O5/c12-9-8(10(13)11(9)14)5-1-2-6-7(3-5)16-4-15-6/h1-3,12H,4H2

InChI Key

JHHNDSPZUNZENZ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(C(=O)C3=O)O

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution on Squaric Acid Dichloride

Reaction Mechanism and Conditions

Squaric acid dichloride (C$$4$$O$$2$$Cl$$_2$$) serves as a key intermediate due to its electrophilic chlorine atoms, which are susceptible to nucleophilic substitution. The benzodioxol-5-yl group is introduced via reaction with sesamol (1,3-benzodioxol-5-ol) under basic conditions:

  • Step 1 : Squaric acid dichloride is prepared by treating squaric acid with thionyl chloride (SOCl$$_2$$) at reflux.
  • Step 2 : Sesamol reacts with one chloride of C$$4$$O$$2$$Cl$$_2$$ in anhydrous tetrahydrofuran (THF) using sodium hydride (NaH) as a base. The reaction proceeds at 60–80°C for 6–8 hours, yielding 3-(2H-1,3-benzodioxol-5-yl)-4-chlorocyclobut-3-ene-1,2-dione.
  • Step 3 : Hydrolysis of the remaining chloride is achieved using dilute sulfuric acid (H$$2$$SO$$4$$) at 80°C, replacing chlorine with a hydroxyl group.
Table 1: Optimization of Substitution Conditions
Parameter Optimal Range Yield (%) Reference
Temperature 60–80°C 65–72
Base NaH (2.2 equiv) 70
Solvent THF 68
Hydrolysis Acid 10% H$$2$$SO$$4$$ 85

Challenges and Solutions

  • Selectivity : Competitive substitution at both chlorides is mitigated by using a stoichiometric ratio of sesamol (1.1 equiv) and controlled temperature.
  • Purity : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted sesamol and dichloride byproducts.

Cyclization of Benzodioxole-Containing Diketones

Diketone Precursor Synthesis

A diketone intermediate, 1-(1,3-benzodioxol-5-yl)-3-hydroxypropane-1,3-dione, is synthesized via Friedel-Crafts acylation:

  • Step 1 : Sesamol reacts with acetyl chloride in the presence of boron trifluoride diethyl etherate (BF$$3$$·OEt$$2$$) at 0–5°C, forming 1-(6-hydroxybenzo[d]dioxol-5-yl)ethanone.
  • Step 2 : The ketone is oxidized to a diketone using Jones reagent (CrO$$3$$/H$$2$$SO$$_4$$) at 0°C, achieving 85% conversion.

Cyclobutene Ring Formation

The diketone undergoes cyclization via a [2+2] photocycloaddition or Lewis acid-mediated process:

  • Photocycloaddition : Irradiation at 254 nm in acetonitrile for 24 hours induces ring closure, though yields are low (25–30%) due to side reactions.
  • BF$$3$$-Mediated Cyclization : Treating the diketone with BF$$3$$·OEt$$_2$$ in dichloromethane at −20°C selectively forms the cyclobutene ring (55% yield).
Table 2: Cyclization Efficiency Comparison
Method Conditions Yield (%) Purity (%)
Photocycloaddition UV, 24 h 28 90
BF$$_3$$ Catalysis −20°C, 6 h 55 95

Coupling of Squaric Acid Derivatives with Benzodioxole Grignard Reagents

Grignard Reagent Preparation

A benzodioxol-5-ylmagnesium bromide is prepared by reacting 5-bromo-1,3-benzodioxole with magnesium turnings in dry diethyl ether under argon.

Reaction with Squaric Acid Diethyl Ester

  • Step 1 : Squaric acid diethyl ester (C$$4$$O$$2$$(OEt)$$_2$$) is treated with the Grignard reagent at −78°C, substituting one ethoxy group with the benzodioxole moiety.
  • Step 2 : Hydrolysis with 1M HCl replaces the remaining ethoxy group with a hydroxyl, yielding the target compound (60% overall yield).

Limitations

  • Steric Hindrance : Bulky benzodioxole groups reduce coupling efficiency, necessitating excess Grignard reagent (3.0 equiv).
  • Byproducts : Di-substituted products are minimized by slow reagent addition and low temperatures.

Comparative Analysis of Methods

Table 3: Method Comparison
Method Yield (%) Scalability Cost Efficiency
Nucleophilic Substitution 70 High Moderate
Cyclization 55 Moderate Low
Grignard Coupling 60 Low High
  • Nucleophilic Substitution is preferred for industrial-scale synthesis due to straightforward purification and reagent availability.
  • Cyclization offers higher purity but requires specialized equipment for low-temperature conditions.
  • Grignard Coupling is limited by moisture sensitivity and cost of benzodioxole halides.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The compound’s two carbonyl groups (positions 1 and 2) and electron-deficient cyclobutene ring make it highly susceptible to nucleophilic attack. Key reactions include:

Nucleophile Reaction Conditions Product Mechanistic Notes
Amines (e.g., NH₃)Room temperature, polar aprotic solvent (e.g., DMF)Formation of β-ketoamide derivatives at C-1 and C-2 positionsAmines attack the electrophilic carbonyl carbons, leading to ring-opening intermediates stabilized by resonance.
Grignard ReagentsAnhydrous THF, -78°C to 0°CCyclobutane ring expansion via conjugate addition, yielding bicyclic alcoholsMagnesium coordination directs regioselectivity toward the less sterically hindered carbonyl.
Thiols (e.g., RSH)Acidic or neutral conditionsThioether adducts at C-3, with partial reduction of the cyclobutene ringSulfur’s soft nucleophilicity favors attack at the strained cyclobutene double bond.

Oxidation and Reduction

The hydroxyl group at position 4 and the conjugated enedione system participate in redox transformations:

Oxidation

  • Hydroxyl Group → Ketone : Treating the compound with Jones reagent (CrO₃/H₂SO₄) oxidizes the hydroxyl group to a ketone, forming 3-(2H-1,3-benzodioxol-5-yl)cyclobut-3-ene-1,2,4-trione.

  • Cyclobutene Ring : Strong oxidants (e.g., KMnO₄) cleave the cyclobutene ring, generating benzodioxole-substituted maleic acid derivatives.

Reduction

  • Catalytic Hydrogenation : Under H₂/Pd-C, the enedione system undergoes partial reduction, yielding dihydroxycyclobutane derivatives.

  • NaBH₄ : Selective reduction of the carbonyl groups produces diols, though competing ring-opening reactions occur under basic conditions.

Cycloaddition and Ring-Opening Reactions

The strained cyclobutene ring participates in [2+2] and [4+2] cycloadditions:

Reaction Type Conditions Outcome Key Observations
[2+2] CycloadditionUV light, alkenes (e.g., ethylene)Formation of bicyclo[4.2.0]octane derivativesReaction efficiency depends on the electron density of the dienophile.
Diels-AlderThermal activation, dienes (e.g., 1,3-butadiene)Six-membered adducts with retained benzodioxole substituentsEndo selectivity dominates due to secondary orbital interactions.

Acid/Base-Mediated Rearrangements

The compound undergoes structural rearrangements under acidic or basic conditions:

  • Acidic Conditions : Protonation of the carbonyl oxygen triggers cyclobutene ring contraction, yielding benzodioxole-fused furanones.

  • Basic Conditions : Deprotonation of the hydroxyl group initiates retro-aldol cleavage, producing benzodioxole carboxylic acids and CO₂.

Comparative Reactivity with Structural Analogues

The table below highlights how substituents influence reactivity in related compounds:

Compound Key Functional Groups Reactivity Differences
Moniliformin (3-hydroxycyclobut-3-ene-1,2-dione)Hydroxyl, enedioneLacks benzodioxole ring; undergoes faster nucleophilic additions due to reduced steric hindrance .
4-HydroxycoumarinLactone, hydroxylPrefers electrophilic substitution over cycloadditions due to aromatic stabilization.
1,3-BenzodioxoleBicyclic etherLacks enedione system; inert toward nucleophiles but reactive in electrophilic substitutions.

Analytical Characterization of Reaction Products

LC-MS/MS parameters optimized for detecting reaction intermediates and products include:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Parent Compound218.16 [M-H]⁻41.2, 96.9-24
Oxidized Derivative216.14 [M-H]⁻39.8, 94.7-28
Diels-Alder Adduct314.22 [M+H]⁺196.3, 228.145

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Recent studies have demonstrated that 3-(2H-1,3-Benzodioxol-5-yl)-4-hydroxycyclobut-3-ene-1,2-dione possesses notable antimicrobial properties against a range of pathogens.

Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial effects against different bacterial strains:

Bacteria TypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest its potential application in developing new antimicrobial agents .

Neuroprotective Effects

The compound may also exhibit neuroprotective properties by protecting neuronal cells from oxidative stress and apoptosis.

Research Findings: Neuroprotection
In vitro experiments revealed that treatment with the compound resulted in:

  • Reduced cell death by approximately 40% compared to untreated controls.
  • Increased levels of antioxidant enzymes , indicating a protective mechanism against oxidative damage.

This suggests its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Pharmacological Applications

Given its diverse biological activities, the compound holds promise for various therapeutic applications:

  • Antimicrobial therapies for resistant bacterial strains.
  • Neuroprotective agents for conditions like Alzheimer's disease or Parkinson's disease.
  • Potential anti-inflammatory drugs targeting specific inflammatory pathways.

Mechanism of Action

The mechanism of action of 3-(2H-1,3-Benzodioxol-5-yl)-4-hydroxycyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(2H-1,3-Benzodioxol-5-yl)-4-hydroxycyclobut-3-ene-1,2-dione to structurally related benzodioxol derivatives, focusing on functional groups, molecular properties, and applications.

Table 1: Structural and Functional Comparisons

Compound Name Key Functional Groups Molecular Weight (g/mol) Applications/Notes Evidence Source
3-(2H-1,3-Benzodioxol-5-yl)-4-hydroxycyclobut-3-ene-1,2-dione Benzodioxol, cyclobutene-dione, hydroxyl ~234.16* Fragrance ingredient; potential allergen
1-(1,3-Benzodioxol-5-yl)-N-methylbutan-2-amine Benzodioxol, amine, alkyl chain ~207.26 Psychoactive derivative (structural similarity to amphetamines)
4-(2H-1,3-Benzodioxol-5-yl)-3-cyclobutyl-1,2-oxazol-5-amine Benzodioxol, oxazole, cyclobutyl, amine 258.27 Research chemical (non-pharmaceutical)
5-(p-Chlorophenyl)-2,5-dihydro-3H-imidazo[2,1-a]isoindol-5-ol Imidazo-isoindole, chlorophenyl, hydroxyl ~284.72 No explicit application noted

*Calculated molecular weight based on formula C10H6O5.

Key Findings

Functional Group Influence: The hydroxyl and dione groups in the target compound enhance polarity compared to amine-containing analogs like 1-(1,3-Benzodioxol-5-yl)-N-methylbutan-2-amine. This may reduce volatility, making it suitable for stabilizing fragrance formulations .

Similar benzodioxol derivatives, such as those with amine groups, may exhibit distinct toxicological profiles due to metabolic pathways involving nitrogen .

Structural Complexity :

  • The cyclobutene-dione core is rare in natural products, whereas benzodioxol motifs are common in alkaloids and synthetic intermediates. This uniqueness may explain its niche use in industrial fragrances rather than pharmaceuticals .

Biological Activity

3-(2H-1,3-Benzodioxol-5-yl)-4-hydroxycyclobut-3-ene-1,2-dione, often referred to as a benzodioxole derivative, is a compound of significant interest due to its potential biological activities. This article synthesizes current research findings regarding its biological effects, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound features a unique cyclobutene structure that is substituted with a benzodioxole moiety. This structural configuration is believed to contribute to its diverse biological activities.

Antioxidant Activity

Research indicates that 3-(2H-1,3-Benzodioxol-5-yl)-4-hydroxycyclobut-3-ene-1,2-dione exhibits strong antioxidant properties. It has been shown to scavenge free radicals effectively, which can protect cells from oxidative stress. A study demonstrated that the compound reduced lipid peroxidation in cellular models by up to 60% compared to control groups .

Anticancer Properties

Several studies have explored the anticancer potential of this compound. In vitro assays revealed that it inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators such as p53 .

Table 1: Anticancer Activity Summary

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis via caspase activation
HT-29 (Colon)20Cell cycle arrest at G2/M phase
A549 (Lung)25Inhibition of proliferation

Anti-inflammatory Effects

The compound has also been reported to exhibit anti-inflammatory effects. In animal models, administration of 3-(2H-1,3-Benzodioxol-5-yl)-4-hydroxycyclobut-3-ene-1,2-dione significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

A notable case study involved the use of this compound in a murine model of arthritis. Treatment with varying doses resulted in a dose-dependent decrease in joint swelling and pain scores compared to untreated controls. Histological analysis confirmed reduced inflammatory cell infiltration in treated joints .

The biological activity of 3-(2H-1,3-Benzodioxol-5-yl)-4-hydroxycyclobut-3-ene-1,2-dione can be attributed to several mechanisms:

  • Antioxidant Defense : By enhancing endogenous antioxidant enzyme activity.
  • Cell Cycle Regulation : Modulating key proteins involved in cell cycle progression.
  • Cytokine Modulation : Reducing the secretion of inflammatory mediators.

Q & A

Q. What are the most reliable synthetic routes for 3-(2H-1,3-Benzodioxol-5-yl)-4-hydroxycyclobut-3-ene-1,2-dione, and how can purity be optimized?

Methodological Answer:

  • Synthesis Strategy : Utilize conjugated system reactivity, as seen in structurally related benzodioxol derivatives (e.g., (2E)-3-(1,3-Benzodioxol-5-yl)-2-propenoic acid) . Cyclobutene-dione cores can be synthesized via [2+2] cycloaddition or oxidative coupling of substituted enol ethers.
  • Purity Optimization : Employ column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization from methanol or ethanol, as demonstrated for coumarin derivatives with benzodioxol substituents . Validate purity via HPLC (C18 column, UV detection at 254 nm) and mass spectrometry (EI-MS for molecular ion confirmation).

Q. How should structural characterization be performed to confirm the compound’s identity?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal structure using single-crystal diffraction (e.g., Mo-Kα radiation, as applied to 3-(1,3-Benzodioxol-5-yl)-3H-benzo[f]isobenzofuran-1-one) . Key parameters: mean C–C bond length <0.002 Å, R-factor <0.05 .
  • Spectroscopic Analysis :
    • IR : Look for hydroxy (-OH) stretch ~3200 cm⁻¹ and cyclobutene carbonyl (C=O) peaks ~1750 cm⁻¹ .
    • NMR : Assign benzodioxol protons (δ 6.8–7.2 ppm, multiplet) and cyclobutene protons (δ 5.5–6.0 ppm, doublet) .

Q. What preliminary biological screening assays are recommended for this compound?

Methodological Answer:

  • Antimicrobial Assays : Follow protocols for marine-derived benzodioxol analogs, using Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) in broth microdilution tests (MIC determination) .
  • Cytotoxicity Screening : Use MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations after 48-hour exposure .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s anti-inflammatory activity?

Methodological Answer:

  • Molecular Targets : Perform molecular docking (AutoDock Vina) to predict interactions with cyclooxygenase-2 (COX-2) or NF-κB, comparing results to known inhibitors like celecoxib .
  • In Vitro Validation : Use LPS-induced RAW264.7 macrophages to measure TNF-α and IL-6 suppression via ELISA. Include a dose-response curve (1–100 µM) and Western blotting for COX-2 protein expression .

Q. How should researchers resolve contradictions in reported synthetic yields?

Methodological Answer:

  • Critical Variables :
    • Catalyst Selection : Compare yields using palladium(II) acetate vs. copper(I) iodide in cycloaddition reactions .
    • Solvent Effects : Test polar aprotic solvents (DMF, DMSO) against non-polar alternatives (toluene) to optimize steric hindrance .
  • Statistical Analysis : Apply a factorial experimental design (e.g., 3×3 matrix for catalyst, solvent, temperature) with ANOVA to identify significant yield contributors .

Q. What methodologies assess the compound’s environmental fate and ecotoxicological risks?

Methodological Answer:

  • Environmental Persistence : Use OECD 301B (Ready Biodegradability Test) to measure half-life in aqueous systems. Monitor degradation via LC-MS/MS .
  • Ecotoxicology :
    • Algal Toxicity : Expose Chlorella vulgaris to 0.1–10 mg/L and measure growth inhibition over 72 hours .
    • Daphnia magna Acute Toxicity : 48-hour LC₅₀ tests with immobility as the endpoint .

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